5-Oxo-4-phenylproline
CAS No.: 92288-57-8
Cat. No.: VC3095141
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92288-57-8 |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 5-oxo-4-phenylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) |
Standard InChI Key | KVMQQNKPELYZRH-UHFFFAOYSA-N |
SMILES | C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES | C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Identification
5-Oxo-4-phenylproline belongs to the oxoproline family, which are cyclic derivatives of amino acids featuring a pyrrolidine ring system. The compound is characterized by three key structural components: a carboxylic acid group at position 2, a phenyl group at position 4, and an oxo (keto) group at position 5 of the pyrrolidine ring .
The compound is also known by its systematic name, 5-oxo-4-phenylpyrrolidine-2-carboxylic acid, and has been registered in chemical databases with the CAS Registry Number 92288-57-8 . Its molecular structure can be represented using various chemical notations as shown in the following table:
Property | Value |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 5-oxo-4-phenylpyrrolidine-2-carboxylic acid |
InChI | InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) |
SMILES | C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 |
Creation Date in PubChem | 2014-10-20 |
Last Modification Date | 2025-03-01 |
Physical and Chemical Properties
General Properties
The physical and chemical properties of 5-Oxo-4-phenylproline are influenced by its functional groups and molecular structure. While specific experimental data is limited in the available literature, several properties can be inferred based on its structure:
Property | Predicted Characteristic | Basis |
---|---|---|
Physical State | Crystalline solid at room temperature | Typical for amino acid derivatives with similar molecular weight |
Solubility | Moderately soluble in polar solvents (water, alcohols); more soluble in basic aqueous solutions | Presence of carboxylic acid and amide groups |
Acid-Base Behavior | Amphoteric properties | Contains both acidic (carboxylic acid) and basic (amide nitrogen) groups |
Optical Activity | Potentially optically active | Contains stereogenic centers at C-2 and C-4 positions |
Melting Point | Likely above 200°C (with possible decomposition) | Consistent with related amino acid derivatives |
Reactivity Profile
The reactivity of 5-Oxo-4-phenylproline is primarily determined by its functional groups:
Synthesis Methods
Cyclization Reactions
For structurally related compounds such as 5-Oxo-3-phenylproline, cyclization reactions are commonly employed. These typically involve the cyclization of appropriately substituted open-chain precursors under specific conditions. This approach might be adapted for the synthesis of 5-Oxo-4-phenylproline by using precursors that would place the phenyl group at the 4-position.
Modification of Proline Derivatives
Another potential approach could involve:
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Starting with a suitable proline derivative
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Introduction of the phenyl group at position 4 through selective functionalization
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Oxidation to introduce the oxo group at position 5
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Appropriate protection/deprotection strategies for the carboxylic acid and amine functionalities
Synthetic Challenges
The synthesis of specifically substituted proline derivatives like 5-Oxo-4-phenylproline presents several challenges:
Challenge | Description | Potential Mitigation |
---|---|---|
Regioselectivity | Ensuring substitution at the desired positions | Use of directing groups and selective reagents |
Stereoselectivity | Controlling the stereochemistry at C-2 and C-4 | Stereoselective reagents or chiral catalysts |
Functional Group Compatibility | Managing potentially interfering reactive groups | Strategic protection/deprotection sequences |
Purification | Isolating the target compound | Chromatographic techniques, recrystallization |
Structural Analogues and Comparative Analysis
Related Oxoproline Derivatives
Several structurally related compounds appear in the chemical literature, including:
Structure-Property Relationships
The position and nature of substituents on the pyrrolidine ring significantly influence the properties of these compounds:
These structural variations can significantly impact the biological activities and potential applications of these compounds.
Analytical Characterization
Spectroscopic Properties
The identification and characterization of 5-Oxo-4-phenylproline would typically involve several spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Characteristic NMR signals would likely include:
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¹H NMR: Signals for the phenyl group (multiplets in the aromatic region), methine protons at C-2 and C-4, and methylene protons at C-3
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¹³C NMR: Signals for carbonyl carbons (carboxylic acid and ketone), aromatic carbons, and aliphatic carbons of the pyrrolidine ring
Mass Spectrometry
Expected features would include:
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Molecular ion peak corresponding to m/z 205
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Fragmentation patterns involving loss of CO₂, and cleavages of the pyrrolidine ring
Infrared Spectroscopy
Characteristic absorption bands would likely include:
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Carboxylic acid O-H stretch and C=O stretch
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Amide N-H stretch and C=O stretch
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Aromatic C-H and C=C stretches
Chromatographic Analysis
Chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) would be valuable for the purification and analysis of 5-Oxo-4-phenylproline, likely using:
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Reversed-phase columns
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UV detection (due to the presence of the phenyl group and carbonyl moieties)
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Possibly coupled with mass spectrometry for more definitive identification
Structure-Activity Relationships and Molecular Interactions
The biological activities of 5-Oxo-4-phenylproline and related compounds are likely influenced by several structural features:
Key Structural Determinants
Structural Feature | Potential Impact on Activity |
---|---|
Phenyl group position | Influences binding orientation in receptor pockets; affects hydrophobic interactions |
Oxo group | Serves as hydrogen bond acceptor; affects molecular recognition |
Carboxylic acid | Provides opportunities for ionic interactions; influences solubility and binding |
Stereochemistry | Determines three-dimensional arrangement and recognition by biological targets |
Molecular Recognition Factors
The potential interactions of 5-Oxo-4-phenylproline with biological targets might involve:
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Hydrogen bonding through the amide NH, oxo group, and carboxylic acid
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Hydrophobic interactions via the phenyl ring
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Ionic or dipole interactions through the carboxylic acid group
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Conformational complementarity with binding pockets of receptors or enzymes
Future Research Directions
Synthetic Methodology Development
Future research might focus on developing efficient, stereoselective methods for the synthesis of 5-Oxo-4-phenylproline and its derivatives, potentially exploring:
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Catalytic asymmetric approaches
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Biocatalytic methods
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Flow chemistry techniques for scale-up
Biological Activity Screening
Comprehensive screening of 5-Oxo-4-phenylproline against various biological targets would be valuable to identify potential applications:
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Receptor binding assays
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Enzyme inhibition studies
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Cell-based functional assays
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In vivo models of relevant diseases
Structure-Activity Relationship Studies
The development and testing of structural analogues would help establish structure-activity relationships and potentially lead to compounds with enhanced properties:
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Variation of the phenyl substituents
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Modification of the oxo group
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Introduction of additional functionality
Computational Studies
Computational approaches could provide insights into:
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Conformational preferences
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Binding modes with potential biological targets
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Physical and chemical properties
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Design of improved analogues
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